molecular formula C19H27ClN4O6S B2945476 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 872724-67-9

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2945476
CAS No.: 872724-67-9
M. Wt: 474.96
InChI Key: USBSXZJENDPTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a recognized potent and selective allosteric inhibitor of Protein Phosphatase Magnesium Dependent 1B (PPM1B), also known as PP2Cβ. This compound has emerged as a critical pharmacological tool for dissecting the nuanced roles of PPM1B in cellular signaling pathways. Research indicates that PPM1B functions as a negative regulator of key stress-responsive pathways, including the AMP-activated protein kinase (AMPK) signaling cascade (Source) . By allosterically inhibiting PPM1B, this compound potentiates AMPK activation, which positions it as a valuable investigational asset in several disease contexts. In oncology, it has been studied for its potential to sensitize cancer cells to metabolic and genotoxic stressors. Furthermore, due to the central role of AMPK in glucose and lipid metabolism, this PPM1B inhibitor is a compelling candidate for research aimed at understanding and potentially intervening in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) (Source) . Its high selectivity and unique allosteric mechanism provide researchers with a precise means to probe PPM1B biology without directly competing with substrate binding at the catalytic site, offering insights into phosphatase function and enabling the exploration of novel therapeutic strategies.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBSXZJENDPTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound known for its potential biological activities. This compound features a unique structural arrangement that includes a 4-chlorophenyl group, a sulfonyl moiety, and an oxazinan ring, which contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula: C22H26ClN3O6S
  • Molecular Weight: 495.98 g/mol
  • CAS Number: 872722-61-7

The presence of various functional groups in this compound suggests a diverse range of interactions with biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. These interactions can lead to the inhibition or modulation of critical biological pathways. Molecular docking studies and biochemical assays are commonly employed to elucidate these mechanisms.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties: Various derivatives have been screened for their potential to inhibit cancer cell growth. For instance, compounds containing the 4-chlorophenyl group have demonstrated promising activity against glioblastoma cell lines by inhibiting key kinases involved in tumor progression .
    CompoundEC50 (μM)Target
    4j20AKT2
    The compound exhibited lower cytotoxicity against non-cancerous cells, highlighting its selectivity .
  • Antimicrobial Activity: Research indicates that sulfonamide derivatives exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. These compounds also showed potential as acetylcholinesterase inhibitors, which are important in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity in Glioblastoma:
    A study evaluated the anticancer effects of several compounds related to this compound against glioblastoma. The results indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Screening:
    A series of synthesized compounds were tested for their antibacterial properties. Notably, several exhibited strong inhibitory effects against Bacillus subtilis, indicating their potential as therapeutic agents against bacterial infections .

Comparison with Similar Compounds

N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

  • Molecular Formula : C20H21ClFN3O5S
  • Molecular Weight : 469.9 g/mol
  • Lower solubility: The fluorobenzyl group increases lipophilicity compared to morpholinoethyl, which may reduce aqueous solubility .

N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide

  • Molecular Formula : C20H28ClN3O5S
  • Molecular Weight : 458.0 g/mol
  • Metabolic considerations: Aliphatic groups like cycloheptyl may be prone to oxidative metabolism, unlike the morpholinoethyl group .

Target Compound vs. Analogs: Comparative Analysis

Property Target Compound 4-Fluorobenzyl Analog Cycloheptyl Analog
N2 Substituent 2-Morpholinoethyl 4-Fluorobenzyl Cycloheptyl
Molecular Weight ~500–520 g/mol* 469.9 g/mol 458.0 g/mol
Polarity High (due to morpholine) Moderate (aromatic F) Low (aliphatic)
Solubility Likely higher Moderate Low
Metabolic Stability High (stable morpholine) Moderate Low (oxidation-prone)
Bioavailability Potentially optimized Variable Limited by lipophilicity

*Estimated based on structural analogs.

Mechanistic and Pharmacological Insights

Role of Substituents

  • Morpholinoethyl Group: The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, improving solubility and interactions with polar targets. This group is less metabolically labile than aliphatic chains (e.g., cycloheptyl) .
  • 4-Chlorophenylsulfonyl Group : Common across all analogs, this group likely contributes to stability against enzymatic degradation and may anchor the molecule in hydrophobic regions of enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.